molecular formula C31H25NO7S B2709585 Ethyl 5-[N-(phenoxycarbonyl)4-methylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate CAS No. 448214-24-2

Ethyl 5-[N-(phenoxycarbonyl)4-methylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2709585
CAS No.: 448214-24-2
M. Wt: 555.6
InChI Key: FCCXVJGMOBFOQE-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-methylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran core, sulfonyl, and phenoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(4-methylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core and the subsequent introduction of the sulfonyl and phenoxycarbonyl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-methylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome and efficiency of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 5-[(4-methylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can serve as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-methylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl and phenoxycarbonyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzofuran core may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[(4-methylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate is unique due to its combination of functional groups and the benzofuran core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from similar compounds.

Properties

IUPAC Name

ethyl 5-[(4-methylphenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25NO7S/c1-3-37-30(33)28-26-20-23(16-19-27(26)39-29(28)22-10-6-4-7-11-22)32(31(34)38-24-12-8-5-9-13-24)40(35,36)25-17-14-21(2)15-18-25/h4-20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCXVJGMOBFOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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